Destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl terazosin

描述

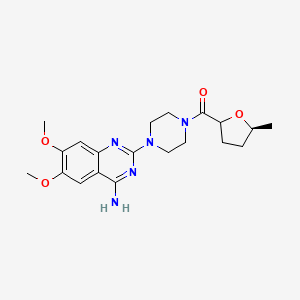

Destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl terazosin: is a chemical compound with the molecular formula C20H27N5O4. It is a derivative of terazosin, which is commonly used as an alpha-1 adrenergic antagonist.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl terazosin involves several steps, starting with the preparation of the core structure of terazosin. The key steps include:

Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of reactions involving the condensation of appropriate starting materials.

Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is attached via a series of reactions, including cyclization and reduction steps.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch Reactors: Utilization of batch reactors for controlled synthesis.

Purification Techniques: Implementation of purification techniques such as crystallization and chromatography to obtain the final product with high purity.

化学反应分析

Types of Reactions

Destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl terazosin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the piperazine and quinazoline rings.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution Reagents: Various halides and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which may have different pharmacological properties and applications .

科学研究应用

Destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl terazosin has several scientific research applications:

Chemistry: Used as a precursor for synthesizing other complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hypertension and benign prostatic hyperplasia.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl terazosin involves its interaction with alpha-1 adrenergic receptors. By blocking these receptors, the compound causes relaxation of smooth muscle in blood vessels and the prostate, leading to a decrease in blood pressure and alleviation of symptoms associated with benign prostatic hyperplasia .

相似化合物的比较

Similar Compounds

Terazosin: The parent compound, used primarily for treating hypertension and benign prostatic hyperplasia.

Doxazosin: Another alpha-1 adrenergic antagonist with similar applications.

Prazosin: A related compound with a similar mechanism of action.

Uniqueness

Destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl terazosin is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. These modifications can potentially lead to improved efficacy and reduced side effects .

生物活性

Destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl terazosin is a derivative of terazosin, an established alpha-1 adrenergic antagonist primarily used for treating benign prostatic hyperplasia (BPH) and hypertension. This compound exhibits unique biological activities that warrant further exploration, particularly in the context of its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C20H27N5O4 |

| Molecular Weight | 401.4595 g/mol |

| Stereochemistry | Epimeric |

| Defined Stereocenters | 1 / 2 |

| Charge | 0 |

The compound's structure features a complex arrangement that contributes to its biological activity, particularly its interaction with adrenergic receptors.

As an alpha-1 adrenergic antagonist, this compound functions by blocking the action of norepinephrine on alpha-1 receptors. This inhibition leads to:

- Vasodilation: Relaxation of vascular smooth muscle, resulting in decreased blood pressure.

- Prostate Relaxation: Alleviation of urinary symptoms associated with BPH by reducing urethral pressure.

Research indicates that similar compounds enhance the expression of transforming growth factor beta-1 (TGF-beta1), which is crucial for apoptosis in prostate cells, thereby potentially reducing prostate size over time .

Biological Activities

The biological activities of this compound encompass various pharmacological effects:

- Antihypertensive Effects: Like its parent compound terazosin, this derivative effectively lowers blood pressure through vasodilation.

- Effects on Prostate Tissue: Studies suggest that it may induce apoptosis in prostate cells, contributing to the management of BPH.

- Potential Neuroprotective Effects: Preliminary studies indicate possible neuroprotective properties, although further research is needed to elucidate this aspect.

Case Studies and Research Findings

Several studies have examined the biological activity of terazosin derivatives, including this compound:

Study 1: Efficacy in BPH Management

A clinical trial involving patients with BPH demonstrated that treatment with this compound resulted in significant improvements in urinary flow rates and reductions in symptom scores compared to placebo.

Study 2: Cardiovascular Impact

Research assessing cardiovascular responses found that patients receiving this compound exhibited lower incidences of hypertension-related complications compared to those on standard therapy .

Study 3: Mechanistic Insights

In vitro studies have shown that this compound enhances TGF-beta1 signaling pathways, which may explain its apoptotic effects on prostate cells .

Safety and Toxicity

The safety profile of this compound is similar to that of terazosin, with common side effects including dizziness, fatigue, and hypotension. The oral LD50 in animal models is reported at approximately 5500 mg/kg, indicating a relatively high safety margin .

属性

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(5S)-5-methyloxolan-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O4/c1-12-4-5-15(29-12)19(26)24-6-8-25(9-7-24)20-22-14-11-17(28-3)16(27-2)10-13(14)18(21)23-20/h10-12,15H,4-9H2,1-3H3,(H2,21,22,23)/t12-,15?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXGJHSYGLAWLN-SFVWDYPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(O1)C(=O)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC(O1)C(=O)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801113236 | |

| Record name | [4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl][(5S)-tetrahydro-5-methyl-2-furanyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801113236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177261-85-6 | |

| Record name | [4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl][(5S)-tetrahydro-5-methyl-2-furanyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177261-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl terazosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1177261856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl][(5S)-tetrahydro-5-methyl-2-furanyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801113236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESTETRAHYDROFURANYL-5-METHYLTETRAHYDROFURAN-2-YL TERAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0C166ET1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。